BenchChemオンラインストアへようこそ!

1H-Pyrazolo[4,3-d]thiazole

Antimicrobial DNA Gyrase Inhibition Drug Discovery

Procure 1H-Pyrazolo[4,3-d]thiazole as a privileged, rigid scaffold for drug discovery. Its [4,3-d] fusion regiochemistry provides distinct hydrogen-bonding and π-stacking profiles unattainable with [3,4-d] or [5,1-b] isomers. Direct evidence shows superior in vitro inhibition of S. aureus DNA gyrase versus ciprofloxacin, making it ideal for next-generation antibacterial programs. With zero rotatable bonds, balanced XlogP (1), and TPSA (69.8 Ų), the 125.15 g/mol core is perfectly suited for fragment-based drug design (FBDD) and efficient hit-to-lead optimization. Choose high-purity for reproducible SAR and scalable medicinal chemistry.

Molecular Formula C4H3N3S
Molecular Weight 125.15 g/mol
Cat. No. B15053801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-d]thiazole
Molecular FormulaC4H3N3S
Molecular Weight125.15 g/mol
Structural Identifiers
SMILESC1=NNC2=C1N=CS2
InChIInChI=1S/C4H3N3S/c1-3-4(7-6-1)8-2-5-3/h1-2H,(H,6,7)
InChIKeyPDRSZUAQTFBWPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Technical Baseline for the Fused Heterocyclic Scaffold: 1H-Pyrazolo[4,3-d]thiazole


1H-Pyrazolo[4,3-d]thiazole (CAS: 25649-12-1) is a nitrogen- and sulfur-containing fused bicyclic heterocycle, comprising a pyrazole ring fused to a thiazole ring at the [4,3-d] positions. Its molecular formula is C4H3N3S, with a molecular weight of 125.15 g/mol. This rigid, planar scaffold exhibits zero rotatable bonds, three hydrogen bond acceptors, one hydrogen bond donor, a computed XlogP of 1, and a topological polar surface area (TPSA) of 69.8 Ų [1]. As a core scaffold, it serves as a foundational structure for the synthesis of diverse bioactive derivatives, including compounds evaluated for anticancer, antimicrobial, and kinase inhibitory properties [2][3]. Its physicochemical profile positions it as a versatile intermediate in medicinal chemistry programs requiring constrained heteroaromatic cores.

Scientific Basis for Non-Interchangeability of Pyrazolo[4,3-d]thiazole and Structurally Similar Analogs


1H-Pyrazolo[4,3-d]thiazole cannot be generically substituted with other fused pyrazole-thiazole isomers or related bicyclic systems without materially altering biological outcome or synthetic utility. The [4,3-d] fusion regiochemistry confers a distinct spatial arrangement of heteroatoms compared to [3,4-d] or [5,1-b] isomers, directly impacting hydrogen-bonding networks, π-stacking interactions, and target recognition. For instance, synthetic routes to pyrazolo[4,3-d]thiazoles are distinct from those yielding pyrazolo[3,4-d]thiazoles or pyrazolo[5,1-b]thiazoles, precluding facile interchange in multi-step medicinal chemistry campaigns [1]. Furthermore, direct comparative studies demonstrate that pyrazolothiazole scaffolds confer significantly greater potency than thiazolopyridine analogs in antimicrobial and anticancer assays, underscoring that even closely related fused heterocycles do not produce equivalent biological readouts [2]. The absence of rotatable bonds in the unsubstituted core results in a conformationally constrained pharmacophore, which may be critical for achieving target selectivity; substitution with a more flexible or differently fused analog introduces conformational entropy that may degrade binding affinity and specificity.

Quantitative Differential Evidence: 1H-Pyrazolo[4,3-d]thiazole Versus Closest Analogs and Reference Standards


Superior S. aureus DNA Gyrase Inhibition by Pyrazolo[4,3-d]thiazole Derivative vs. Ciprofloxacin

A pyrazolo[4,3-d]thiazole derivative (compound 7c) demonstrated superior inhibitory activity against S. aureus DNA gyrase compared to the fluoroquinolone antibiotic ciprofloxacin. The quantitative IC50 values reveal a 23% improvement in potency for the pyrazolo[4,3-d]thiazole derivative over the clinical comparator [1].

Antimicrobial DNA Gyrase Inhibition Drug Discovery

Enhanced Antimicrobial Potency of Pyrazolothiazole Scaffold Over Thiazolopyridine Analogs

A systematic structure-activity relationship (SAR) study directly compared pyrazolothiazole derivatives against thiazolopyridine analogs. The data revealed that the pyrazolothiazole scaffold consistently generated greater potency across multiple biological assays. This class-level inference is supported by quantitative potency comparisons showing that pyrazolothiazoles outperformed their thiazolopyridine counterparts [1].

Antimicrobial Anticancer Scaffold Comparison

Linked Pyrazole-Thiazole Hybrids Exhibit Significantly Higher Anticancer Activity Than Fused Analogs

A comparative study evaluating linked versus fused pyrazole-thiazole-bearing hybrid molecules revealed a significant difference in in vitro anticancer activity. Linked hybrids demonstrated higher antiproliferative activity compared to their fused analogs . While the specific pyrazolo[4,3-d]thiazole core is a fused system, this finding is critical for guiding derivative design: strategic incorporation of linked moieties to this core may yield superior activity relative to fully fused derivatives.

Anticancer Hybrid Molecules Bioisostere

Physicochemical Differentiation: Favorable Drug-Likeness Parameters of Unsubstituted Core

The unsubstituted 1H-Pyrazolo[4,3-d]thiazole core possesses a favorable combination of physicochemical properties for drug discovery. Its computed XlogP of 1 and topological polar surface area (TPSA) of 69.8 Ų fall within optimal ranges for oral bioavailability and CNS penetration potential . The scaffold's rigidity (0 rotatable bonds) and molecular weight (125.15 g/mol) offer a distinct starting point compared to larger, more flexible fused heterocycles, providing an efficient platform for fragment-based drug design.

Physicochemical ADME Drug-Likeness

Optimal Scientific and Industrial Deployment Scenarios for 1H-Pyrazolo[4,3-d]thiazole


Antimicrobial Lead Optimization Targeting Bacterial DNA Gyrase

Procurement of 1H-Pyrazolo[4,3-d]thiazole and its derivatives is scientifically justified for programs developing novel antibacterial agents, particularly those targeting DNA gyrase. The direct evidence showing superior in vitro inhibition of S. aureus DNA gyrase compared to ciprofloxacin supports its use as a privileged scaffold for optimizing potent, next-generation gyrase inhibitors. Research teams should prioritize the synthesis and evaluation of pyrazolo[4,3-d]thiazole derivatives in structure-activity relationship studies aimed at combating resistant Gram-positive pathogens.

Dual-Acting Antimicrobial and Anticancer Agent Discovery

Based on comparative scaffold analysis demonstrating that pyrazolothiazoles offer enhanced potency over thiazolopyridines in both antimicrobial and anticancer assays , 1H-Pyrazolo[4,3-d]thiazole is a strategic choice for programs pursuing dual-mechanism or broad-spectrum therapeutic agents. Procurement of this scaffold enables efficient exploration of chemical space where both antibacterial and antiproliferative activities may be optimized in parallel, potentially yielding first-in-class dual-acting compounds.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

With its low molecular weight (125.15 g/mol), favorable XlogP (1), and constrained geometry, the unsubstituted 1H-Pyrazolo[4,3-d]thiazole core is an ideal fragment for FBDD campaigns . Its zero rotatable bonds minimize conformational entropy penalties upon binding, while its balanced polarity (TPSA 69.8 Ų) supports both membrane permeability and solubility. Procurement of this scaffold in high purity enables efficient fragment library construction and subsequent hit-to-lead optimization via scaffold hopping from less favorable cores.

Synthesis of Linked Hybrid Molecules for Enhanced Anticancer Activity

Evidence indicates that linked pyrazole-thiazole hybrids exhibit significantly higher in vitro anticancer activity compared to fused analogs . Therefore, 1H-Pyrazolo[4,3-d]thiazole should be procured as a core building block for the targeted synthesis of linked hybrid molecules, rather than being employed exclusively in fused-ring form. This strategic approach is expected to maximize the probability of discovering potent antiproliferative agents suitable for further preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[4,3-d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.